1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Vue d'ensemble

Description

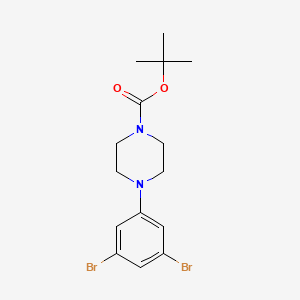

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a chemical compound with the CAS Number: 1187929-01-6 . It has a molecular weight of 341.28 and its molecular formula is C17H22Cl2N2O . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is 1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is an off-white solid . The compound’s molecular weight is 341.28 , and its molecular formula is C17H22Cl2N2O .Applications De Recherche Scientifique

1. Synthesis of Benzimidazole as Potential Anticancer Agents

- Summary of Application : Benzimidazole derivatives have been synthesized and studied for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position or electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5), significantly increased anticancer activity .

- Methods of Application : The synthesis involved reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results or Outcomes : The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

2. Synthesis of Triphenylamine Chalcones as Antibiotics

- Summary of Application : Triphenylamine chalcones have been synthesized and evaluated for their antibiotic properties . These compounds have shown promise in combating multidrug-resistant organisms .

- Methods of Application : The chalcones were synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature .

- Results or Outcomes : All the synthesized chalcones showed remarkable activities against the tested microbes, with one compound (1b) showing the highest zone of inhibition (30 mm), lowest minimum inhibitory concentration (12.5 µg/ml), and minimum bactericidal/fungicidal concentration (50 µg/ml) on Aspergillus niger .

3. Synthesis of 1-{1-[4-(benzyloxy)phenyl]cyclohexyl}piperidine hydrochloride

- Summary of Application : This compound is a chemical reagent used in various organic synthesis processes .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis process .

- Results or Outcomes : The outcomes obtained would also depend on the specific organic synthesis process .

4. Synthesis of 1-{1-[4-(benzyloxy)phenyl]cyclohexyl}piperidine hydrochloride

- Summary of Application : This compound is a chemical reagent used in various organic synthesis processes .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis process .

- Results or Outcomes : The outcomes obtained would also depend on the specific organic synthesis process .

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-phenylmethoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCZIWXAAXMQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.